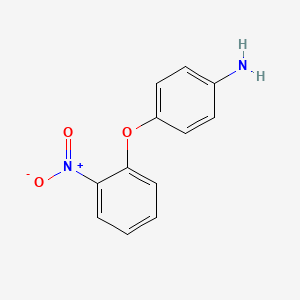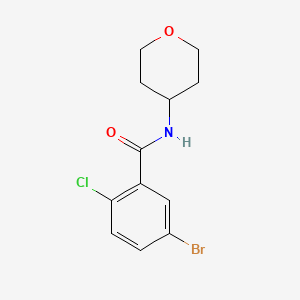![molecular formula C14H8F4O B7860221 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7860221.png)
4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is a fluorinated aromatic aldehyde compound characterized by the presence of a fluorine atom and a trifluoromethyl group on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde typically involves the following steps:
Biphenyl Derivative Formation: The starting material is a biphenyl derivative, which undergoes halogenation to introduce fluorine atoms.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods: In an industrial setting, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as alkyl lithium compounds.
Major Products Formed:
Oxidation: 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid.
Reduction: 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol or 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds with potential pharmaceutical applications.
Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological macromolecules.
Medicine: The compound is explored for its potential use in drug discovery, particularly in the design of new therapeutic agents with improved pharmacokinetic properties.
Industry: It is utilized in the production of advanced materials, such as fluorinated polymers, which exhibit enhanced chemical and thermal stability.
Mechanism of Action
The mechanism by which 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine and trifluoromethyl groups enhance the compound's binding affinity and selectivity.
Comparison with Similar Compounds
4-Fluoro-4'-(trifluoromethyl)-1,1'-biphenyl: Lacks the aldehyde group.
4,4'-Bis(trifluoromethyl)-1,1'-biphenyl: Contains two trifluoromethyl groups instead of one.
4-Fluorobenzotrifluoride: Contains a single fluorine atom and a trifluoromethyl group on a benzene ring.
Uniqueness: 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is unique due to the presence of both fluorine and trifluoromethyl groups on the biphenyl structure, combined with the aldehyde functionality. This combination provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-fluoro-5-[4-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-13-6-3-10(7-11(13)8-19)9-1-4-12(5-2-9)14(16,17)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZRJSNPRWVFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Propan-2-yloxy)phenyl]benzoic acid](/img/structure/B7860174.png)


![4-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7860200.png)






![1-[5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl]ethan-1-one](/img/structure/B7860243.png)
